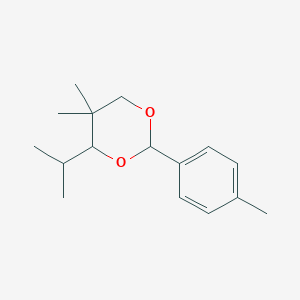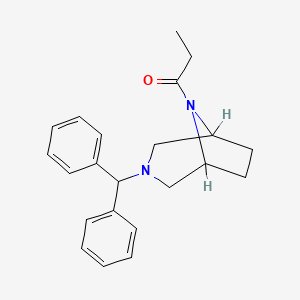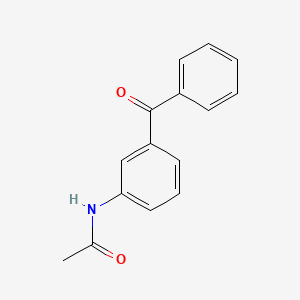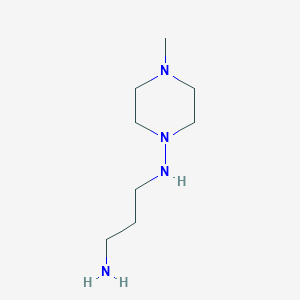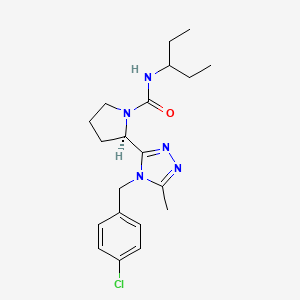
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 2-position and a pyrrolidin-3-ylmethyl substituent at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by treating the quinazoline derivative with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative and an appropriate leaving group on the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidin-3-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and identify potential drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidin-3-ylmethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline: Lacks the thione group.
3-(pyrrolidin-3-ylmethyl)-quinazoline-2(1H)-thione: Lacks the dihydro component.
Uniqueness
3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both the thione group and the pyrrolidin-3-ylmethyl substituent, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C13H17N3S/c17-13-15-12-4-2-1-3-11(12)9-16(13)8-10-5-6-14-7-10/h1-4,10,14H,5-9H2,(H,15,17) |
InChI Key |
FRKDIWGVWPQNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2CC3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



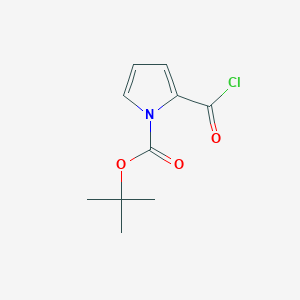
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)

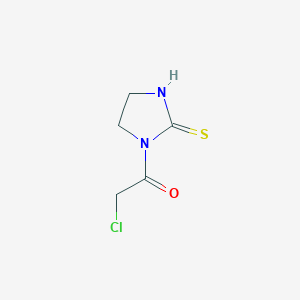
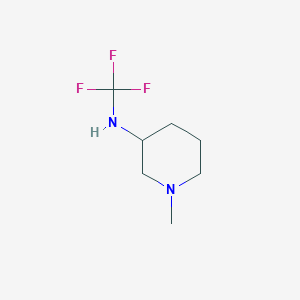
![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
